molecular formula C13H15N3O4S3 B2913910 N-(5-(N-(2-(5-acetylthiophen-2-yl)ethyl)sulfamoyl)thiazol-2-yl)acetamide CAS No. 2034493-69-9

N-(5-(N-(2-(5-acetylthiophen-2-yl)ethyl)sulfamoyl)thiazol-2-yl)acetamide

Cat. No.: B2913910
CAS No.: 2034493-69-9
M. Wt: 373.46
InChI Key: CGEOJCGFSORRSK-UHFFFAOYSA-N
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Description

N-(5-(N-(2-(5-acetylthiophen-2-yl)ethyl)sulfamoyl)thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C13H15N3O4S3 and its molecular weight is 373.46. The purity is usually 95%.
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Biological Activity

N-(5-(N-(2-(5-acetylthiophen-2-yl)ethyl)sulfamoyl)thiazol-2-yl)acetamide, identified by its CAS number 2034493-69-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H15N3O4S3C_{13}H_{15}N_{3}O_{4}S_{3}, with a molecular weight of 373.5 g/mol. Its structure features a thiazole ring, sulfamoyl group, and an acetylthiophene moiety, which contribute to its biological properties.

PropertyValue
Molecular FormulaC₁₃H₁₅N₃O₄S₃
Molecular Weight373.5 g/mol
CAS Number2034493-69-9

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, compounds structurally related to this compound have shown inhibitory effects against various cancer cell lines. A study highlighted that thiazole derivatives can inhibit key signaling pathways involved in tumor growth and metastasis, such as the MAPK/ERK pathway .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound may possess anti-inflammatory properties. It has been suggested that thiazole derivatives can modulate inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) . This modulation is crucial in conditions such as rheumatoid arthritis and other inflammatory diseases.

Antimicrobial Activity

The antimicrobial potential of thiazole compounds has been explored extensively. Compounds similar to this compound have shown efficacy against various bacterial strains, indicating a potential role in treating infections . The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been reported to inhibit enzymes critical for cell proliferation and survival, such as kinases involved in cancer progression .
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds can alter ROS levels within cells, leading to apoptosis in cancer cells while sparing normal cells .
  • Interaction with DNA : Certain thiazole derivatives have shown the ability to bind DNA, potentially interfering with replication and transcription processes .

Case Studies

  • Antitumor Efficacy in Animal Models : A study involving animal models treated with thiazole derivatives demonstrated a significant reduction in tumor size compared to control groups. The study attributed this effect to the inhibition of angiogenesis and induction of apoptosis .
  • Inflammation Models : In models of induced inflammation, treatment with related thiazole compounds resulted in decreased levels of pro-inflammatory cytokines and improved clinical scores in subjects .

Properties

IUPAC Name

N-[5-[2-(5-acetylthiophen-2-yl)ethylsulfamoyl]-1,3-thiazol-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4S3/c1-8(17)11-4-3-10(21-11)5-6-15-23(19,20)12-7-14-13(22-12)16-9(2)18/h3-4,7,15H,5-6H2,1-2H3,(H,14,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGEOJCGFSORRSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)CCNS(=O)(=O)C2=CN=C(S2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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